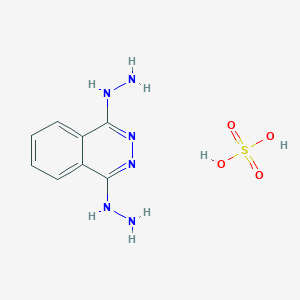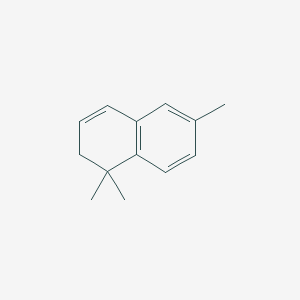![molecular formula C11H7NO2S B124424 Methyl 6-cyanobenzo[b]thiophene-2-carboxylate CAS No. 146137-95-3](/img/structure/B124424.png)
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biodegradation of Condensed Thiophenes
A review focuses on the occurrence, toxicity, and biodegradation of condensed thiophenes found in petroleum, highlighting the environmental fate of such compounds. This paper could offer insight into the environmental impact and biodegradation pathways that might be relevant for related compounds like Methyl 6-cyanobenzo[b]thiophene-2-carboxylate (Kropp & Fedorak, 1998).
Synthesis and Biological Importance of Benzothiazoles
This study discusses the synthesis and biological importance of 2-(thio)ureabenzothiazoles, which could be structurally or functionally related to Methyl 6-cyanobenzo[b]thiophene-2-carboxylate. It covers the chemical aspects and potential therapeutic applications of these compounds (Rosales-Hernández et al., 2022).
Adsorption of Methylene Blue on Low-cost Adsorbents
Although not directly related, this review discusses the use of low-cost adsorbents for the removal of pollutants from water, which may provide insight into potential applications of Methyl 6-cyanobenzo[b]thiophene-2-carboxylate in environmental remediation or its adsorption properties (Rafatullah et al., 2010).
Knoevenagel Condensation in Anticancer Agents Development
This paper explores the use of Knoevenagel condensation in developing anticancer agents, a chemical reaction that may be relevant to the synthesis or modification of Methyl 6-cyanobenzo[b]thiophene-2-carboxylate (Tokala et al., 2022).
Propriétés
IUPAC Name |
methyl 6-cyano-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c1-14-11(13)10-5-8-3-2-7(6-12)4-9(8)15-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZLWSCTNQNCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452616 | |
| Record name | Methyl 6-cyanobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-cyanobenzo[b]thiophene-2-carboxylate | |
CAS RN |
146137-95-3 | |
| Record name | Methyl 6-cyanobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

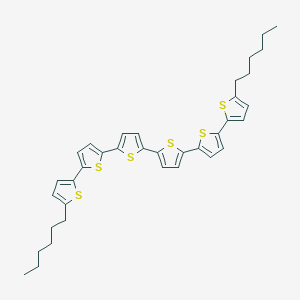
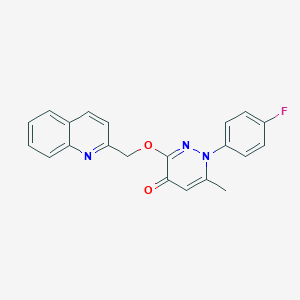
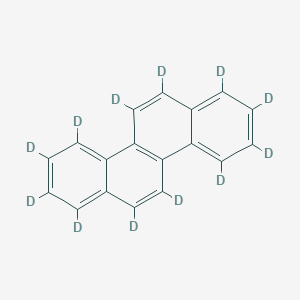
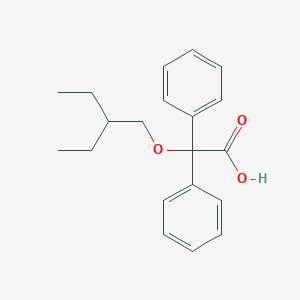

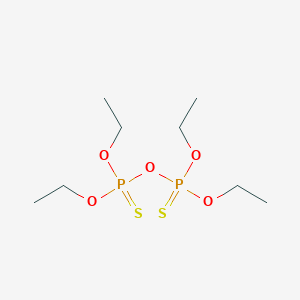
![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
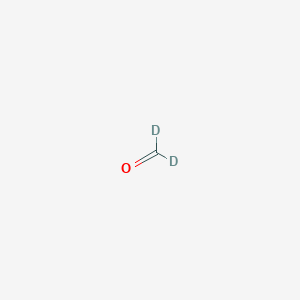
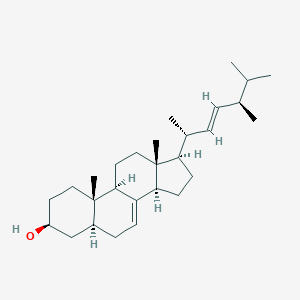
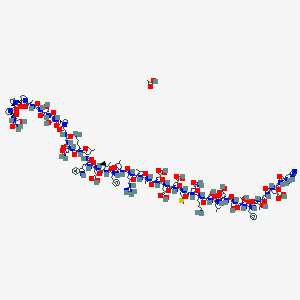
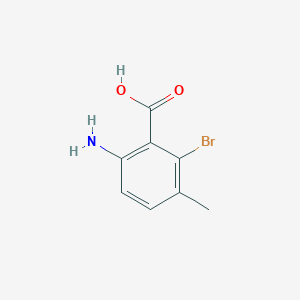
![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)
